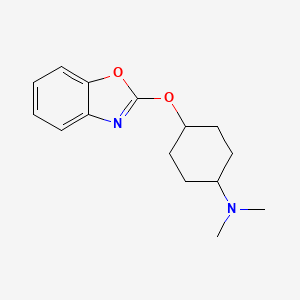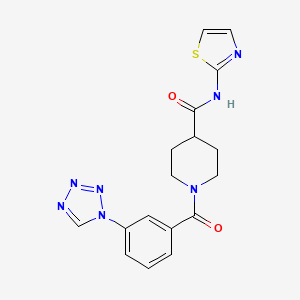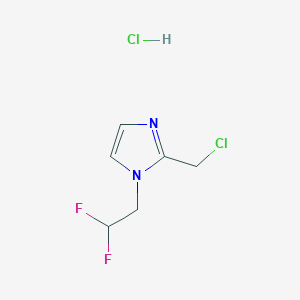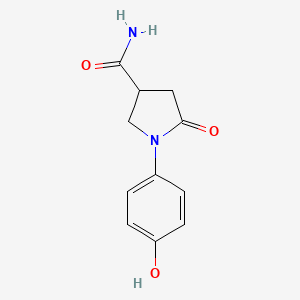![molecular formula C25H20N2OS2 B2530772 4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 872197-55-2](/img/no-structure.png)
4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C25H20N2OS2 and its molecular weight is 428.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Parkhomenko et al. (2006) elaborates on the synthesis of compounds with the thiazolo[3,4-a]quinazolin-5(4H)-one structure through a three-component condensation. These compounds exhibit notable antimicrobial and fungicidal activities, indicating their potential as therapeutic agents against microbial infections (Olexiy O. Parkhomenko, S. Kovalenko, V. Chernykh, & Tatyana P. Osolodchenko, 2006).
Antioxidant and Anti-inflammatory Properties
El-Gazzar et al. (2009) conducted a study on azolopyrimidoquinolines and pyrimidoquinazolines, including thiazolo[3',2':1,2]pyrimido[4,5-b]-quinolines, demonstrating their antioxidant, anti-inflammatory, and analgesic activities. This suggests these compounds could be used in developing treatments for conditions associated with oxidative stress and inflammation (A. El-Gazzar, M. Youssef, A. Youssef, A. Abu‐Hashem, & F. Badria, 2009).
Anticancer Activity
Another facet of research focuses on the anticancer properties of quinazolinone derivatives. Abuelizz et al. (2017) synthesized a series of quinazoline derivatives and tested them for cytotoxicity against cancer cell lines, highlighting the potential of these compounds as anticancer agents. Their study underscores the relevance of these derivatives in cancer research, offering insights into novel therapeutic strategies (Hatem A. Abuelizz, M. Marzouk, H. Ghabbour, & R. Al-Salahi, 2017).
Anti-Tubercular Agents
Nagaladinne et al. (2020) examined quinazolin-4-ones linked with 1,3-thiazole for their anti-tubercular activity, showcasing the potential of these hybrids as potent anti-tubercular agents. The study emphasizes the synthesis and characterization of these compounds, as well as their significant efficacy against Mycobacterium tuberculosis, suggesting a promising avenue for the development of new anti-tubercular medications (N. Nagaladinne, A. A. Hindustan, & D. Nayakanti, 2020).
Mechanism of Action
Biochemical Pathways
- The compound affects multiple pathways, including:
Result of Action
- The compound reduces neuronal damage, possibly by preventing ER stress-induced apoptosis. Inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in microglia cells .
Future Directions
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one' involves the condensation of 2-amino-4-methylbenzylamine with 2-methyl-4-nitroaniline to form the intermediate 2-(4-methylbenzyl)-3-methyl-4-nitro-1H-thiazole. This intermediate is then reduced to the corresponding amine using hydrogen gas and palladium on carbon catalyst. The amine is then reacted with 2-chloro-3-methylbenzoic acid to form the final product.", "Starting Materials": [ "2-amino-4-methylbenzylamine", "2-methyl-4-nitroaniline", "hydrogen gas", "palladium on carbon catalyst", "2-chloro-3-methylbenzoic acid" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-methylbenzylamine with 2-methyl-4-nitroaniline in the presence of a suitable condensing agent such as phosphorus oxychloride or thionyl chloride to form 2-(4-methylbenzyl)-3-methyl-4-nitro-1H-thiazole.", "Step 2: Reduction of 2-(4-methylbenzyl)-3-methyl-4-nitro-1H-thiazole using hydrogen gas and palladium on carbon catalyst to form 2-(4-methylbenzyl)-3-methyl-4-amino-1H-thiazole.", "Step 3: Reaction of 2-(4-methylbenzyl)-3-methyl-4-amino-1H-thiazole with 2-chloro-3-methylbenzoic acid in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to form the final product '4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one'." ] } | |
CAS No. |
872197-55-2 |
Molecular Formula |
C25H20N2OS2 |
Molecular Weight |
428.57 |
IUPAC Name |
3-(3-methylphenyl)-4-[(4-methylphenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C25H20N2OS2/c1-16-10-12-18(13-11-16)15-26-23-22(19-7-5-6-17(2)14-19)30-25(29)27(23)21-9-4-3-8-20(21)24(26)28/h3-14H,15H2,1-2H3 |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=CC(=C5)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B2530689.png)



![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2530696.png)
![6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2530697.png)

![2-amino-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2530701.png)


![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B2530707.png)


